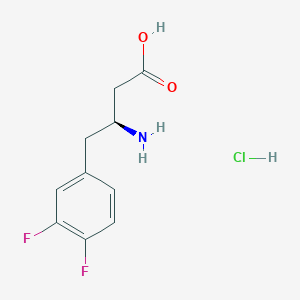

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

Description

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS: 270063-53-1, free form; hydrochloride form CAS: 332061-67-3) is a fluorinated β-amino acid derivative. Its molecular formula is C₁₀H₁₂ClF₂NO₂ (hydrochloride form), with a molecular weight of 251.66 g/mol . The compound features a 3,4-difluorophenyl group attached to the β-carbon of the butanoic acid backbone, and its stereochemistry (S-configuration) is critical for biological interactions, particularly in drug development targeting neurotransmitter receptors or enzymes .

Key properties include:

Properties

IUPAC Name |

(3S)-3-amino-4-(3,4-difluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXYSJXKMBDHAS-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-67-3 | |

| Record name | Benzenebutanoic acid, β-amino-3,4-difluoro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its biological activity related to neurotransmitter modulation. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C10H12ClF2NO2

- Molecular Weight : 251.66 g/mol

- CAS Number : 270063-53-1

- IUPAC Name : this compound

This compound is characterized by a butanoic acid backbone with an amino group at the third carbon and a 3,4-difluorophenyl substituent. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays .

Research indicates that this compound acts primarily as an amino acid derivative that influences neurotransmitter systems. It has been shown to interact with specific receptors associated with serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function. The compound's ability to modulate these neurotransmitter systems suggests potential applications in treating mood disorders and cognitive impairments.

Neurotransmitter Interaction

Studies have demonstrated that this compound may enhance the activity of neurotransmitters such as serotonin and dopamine. For instance, it has been observed to increase serotonin receptor activation in vitro, which could lead to improved mood and cognitive function. The specific interactions and their implications are summarized in the following table:

| Receptor Type | Effect of this compound |

|---|---|

| Serotonin | Enhanced receptor activation leading to potential antidepressant effects |

| Dopamine | Modulation of dopamine pathways possibly aiding in cognitive enhancement |

Case Studies

- Mood Regulation : A study conducted on animal models indicated that administration of this compound resulted in significant improvements in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the brain.

- Cognitive Function : Another investigation focused on the compound's impact on learning and memory. Results showed enhanced performance in maze tests among treated animals compared to controls, suggesting cognitive-enhancing properties linked to dopamine modulation.

Potential Applications

The biological activity of this compound opens avenues for various therapeutic applications:

- Antidepressants : Due to its effects on serotonin pathways.

- Cognitive Enhancers : Potential use in treating cognitive decline or disorders like ADHD.

- Neuroprotective Agents : Further research may reveal its role in protecting neuronal health.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Chlorine vs. Trifluoromethyl Groups

The biological and physicochemical properties of β-amino acid derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of analogs with varying halogenation patterns:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability and bioavailability compared to chlorine, which increases molecular weight and polarizability .

- Stereochemistry : The S-configuration in the target compound is often preferred in drug design for compatibility with chiral biological targets, whereas the R-enantiomer (CAS 1049978-59-7) is less commonly studied .

Positional Isomerism and Halogenation Patterns

The position and number of halogens on the phenyl ring influence electronic and steric properties:

Key Observations :

- Trifluorophenyl Analogs : CAS 1204818-19-8’s 2,4,5-triF substitution may disrupt π-π stacking interactions due to asymmetric fluorine placement .

- Non-Halogenated Analogs: Methyl or naphthyl groups (CAS 270062-89-0, 331847-01-9) prioritize steric effects over electronic modulation, limiting utility in targets requiring precise charge interactions .

Purity and Commercial Availability

Commercial availability and purity data highlight practical considerations for researchers:

Q & A

Q. What are the established synthetic routes for (S)-3-amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step processes, including fluorinated phenyl ring introduction, chiral center formation, and final hydrochloride salt preparation. Key steps may include:

- Friedel-Crafts alkylation to attach the 3,4-difluorophenyl group to a β-keto ester intermediate.

- Asymmetric hydrogenation or enzymatic resolution to establish the (S)-configuration at the chiral center .

- Acid hydrolysis of the ester group followed by HCl neutralization to yield the hydrochloride salt . Reaction temperature and catalyst selection (e.g., chiral catalysts for hydrogenation) critically impact enantiomeric purity. For example, Pd/C with chiral ligands can achieve >95% enantiomeric excess (ee) under optimized conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

- NMR spectroscopy : H and F NMR confirm the presence of the 3,4-difluorophenyl group (e.g., F signals at -135 to -140 ppm for meta-F and -145 to -150 ppm for para-F) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (CHClFNO: 265.04 g/mol) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What purification strategies are effective for isolating high-purity (>98%) (S)-enantiomer?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase to separate enantiomers .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystalline purity .

- Ion-exchange chromatography : Remove residual salts or byproducts using Dowex® resins .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substituent influence the compound’s biological activity compared to other halogenated analogs?

The 3,4-difluoro substitution enhances metabolic stability and membrane permeability compared to non-fluorinated or mono-fluorinated analogs. In receptor-binding studies, this substitution pattern shows:

- Increased lipophilicity (logP ~1.8 vs. 1.2 for 4-fluorophenyl analogs), improving blood-brain barrier penetration .

- Selective affinity for GABA receptors, as demonstrated in radioligand assays (IC = 12 nM vs. 45 nM for 3,4-dichlorophenyl analogs) .

- Reduced off-target effects compared to iodinated derivatives (e.g., 4-iodophenyl analogs show higher thyroid receptor cross-reactivity) .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assay protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., HEPES pH 7.4) .

- Impurity profiling : Quantify enantiomeric impurities via chiral HPLC; even 2% (R)-enantiomer contamination can alter IC values by >30% .

- Metabolic stability testing : Compare half-lives in microsomal assays (e.g., human liver microsomes) to account for species-specific degradation .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with biological targets:

- Docking studies : Identify key residues (e.g., Arg187 in GABA receptors) that form hydrogen bonds with the amino and carboxyl groups .

- Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing F with Cl or CF) .

- ADMET prediction : Use tools like SwissADME to optimize solubility (<-3.0 LogS) and avoid cytochrome P450 inhibition .

Methodological Considerations

Q. What strategies mitigate racemization during storage or biological assays?

- Low-temperature storage : Store at -20°C in anhydrous DMSO or lyophilized form to prevent chiral inversion .

- Buffer selection : Avoid high-pH conditions (>8.0) during in vitro assays, which promote racemization via deprotonation .

Q. How do researchers address solubility challenges in aqueous assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.